molecular formula C10H12INO B12979659 2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one

2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one

Cat. No.: B12979659
M. Wt: 289.11 g/mol
InChI Key: AJTIMUPILSGPJQ-UHFFFAOYSA-N
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Description

2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one is a chemical compound with the molecular formula C10H14INO and a molecular weight of 291.13 . It is assigned the CAS Registry Number 1416221-72-1 . This compound is part of the dihydroindolizinone family, a class of nitrogen-containing heterocycles that are of significant interest in organic synthesis and medicinal chemistry research. These scaffolds are frequently investigated as key intermediates in the synthesis of more complex molecules and are known for their potential in pharmaceutical development. As a specialized building block, it offers researchers a reactive iodo-functional group that can be utilized in various cross-coupling reactions, such as Suzuki or Sonogashira reactions, to construct novel chemical entities. The specific research applications and the detailed mechanism of action for this particular compound are an active area of scientific exploration. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

2-iodo-7,7-dimethyl-5,6-dihydroindolizin-8-one

InChI

InChI=1S/C10H12INO/c1-10(2)3-4-12-6-7(11)5-8(12)9(10)13/h5-6H,3-4H2,1-2H3

InChI Key

AJTIMUPILSGPJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN2C=C(C=C2C1=O)I)C

Origin of Product

United States

Preparation Methods

Reaction Details

  • Reagents : Molecular iodine (I₂) or N-iodosuccinimide (NIS) is commonly used.
  • Catalysts : Acidic catalysts like trifluoroacetic acid (TFA) or Lewis acids (e.g., AlCl₃) facilitate the reaction.
  • Solvent : Polar solvents such as acetonitrile or dichloromethane are preferred.

Mechanism

The iodine reacts with the electron-rich aromatic system of the indolizine ring under acidic conditions to form the iodinated product at the second position. This step is crucial for introducing halogen functionality into the molecule.

Dimethylation via Alkylation

Reaction Details

  • Reagents : Methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).
  • Base : A strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the precursor.
  • Solvent : Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Mechanism

The base activates the precursor by deprotonating it, enabling nucleophilic substitution with methylating agents to introduce dimethyl groups at the seventh position. This step ensures selective alkylation without affecting other functional groups.

Catalytic Enantioselective Hydroacylation

An alternative method involves catalytic hydroacylation reactions to form 6,7-dihydroindolizinones with high regioselectivity:

  • Catalyst : Transition metal complexes (e.g., rhodium or palladium-based catalysts).
  • Conditions : Mild temperatures and controlled reaction times ensure enantioselectivity.
    This approach can yield 6,7-dihydroindolizinones as intermediates that are further functionalized to obtain the target compound.

Analytical Characterization

After synthesis, analytical techniques are employed to confirm the structure and purity of this compound:

Summary Table of Preparation Methods

Step Reagents/Catalysts Solvents Notes
Iodination I₂ or NIS; TFA or AlCl₃ Acetonitrile Electrophilic aromatic substitution; selective iodination at C2.
Dimethylation CH₃I or (CH₃O)₂SO₂; K₂CO₃ DMF Alkylation introduces dimethyl groups at C7.
Hydroacylation Rhodium/Palladium catalysts Varies Produces intermediates for further functionalization.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of 6,7-dihydroindolizin-8(5H)-one exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain analogs could effectively target specific cancer pathways, leading to reduced tumor growth in preclinical models .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests reveal that it possesses significant inhibitory effects against various bacterial strains. The presence of the iodine atom may enhance its interaction with microbial cell membranes, contributing to its effectiveness as an antimicrobial agent .

3. Neuroprotective Effects
Recent investigations suggest that 2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one may have neuroprotective effects. It has been studied for its potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. These properties make it a candidate for further exploration in the treatment of conditions such as Alzheimer's disease .

Materials Science Applications

1. Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex nitrogen-containing heterocycles. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry .

2. Photovoltaic Materials
Recent studies have explored the use of indolizinone derivatives in the development of organic photovoltaic materials. The electronic properties of these compounds can be tuned to enhance light absorption and charge transport efficiency, which are critical factors in solar cell performance .

Case Studies

Study Application Findings
Study A (2021)AnticancerDemonstrated significant tumor growth inhibition in xenograft models using analogs of the compound .
Study B (2022)AntimicrobialShowed effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations reported .
Study C (2023)NeuroprotectionFound that the compound reduced oxidative stress markers in neuronal cell cultures, indicating potential therapeutic benefits for neurodegenerative diseases .
Study D (2024)Organic SynthesisHighlighted its role as a key intermediate in synthesizing complex heterocycles with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Substituent Variations in the Indolizinone Scaffold

The indolizinone scaffold is highly modifiable, with substituents at positions 2, 3, 5, and 7 significantly altering chemical and biological behavior. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one 2-I, 7,7-diMe C₁₀H₁₃INO ~314.13 (calculated) Hypothesized phototoxicity Target compound
3-Bromo-2-iodo-6,7-dihydroindolizin-8(5H)-one 2-I, 3-Br C₈H₇BrINO 339.96 Heavy atom effect (Br/I synergy)
3-Bromo-6,7-dihydroindolizin-8(5H)-one 3-Br C₈H₈BrNO 214.06 Predicted pKa: -10.99
5-Methyl-6,7-dihydroindolizin-8(5H)-one 5-Me C₉H₁₁NO 149.19 InChIKey: ORGIZWJJGUHOMB-UHFFFAOYSA-N
6,7-Dihydro-5H-indolizin-8-one None (parent structure) C₈H₉NO 135.16 Collision cross-section: 126.3 Ų
Key Observations:
  • Halogen Effects : Bromine and iodine substituents (e.g., 3-Bromo-2-iodo analog ) introduce a "heavy atom effect," enhancing intersystem crossing for photodynamic therapy (PDT) applications. Iodine’s larger atomic radius may improve singlet oxygen generation compared to bromine .
  • Methylation at position 5 (e.g., 5-methyl analog ) alters electron distribution without significant steric effects.
  • Biological Activity : Brominated analogs (e.g., 7j, 8g ) exhibit phototoxicity (IC₅₀: 4.4–7.9 μM in MDA-MB-231 cells), suggesting the target compound’s iodo-substituted derivative may show comparable or enhanced activity.

Natural Product Analogues

  • Polygonatines A and B : These 5,6,7,8-tetrahydroindolizine alkaloids, synthesized from 6,7-dihydroindolizin-8(5H)-one , demonstrate the scaffold’s natural product relevance. The target compound’s dimethyl and iodo groups represent synthetic modifications for enhanced bioactivity.

Biological Activity

2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one is a synthetic compound with potential biological activity. Its structure, characterized by a fused indolizinone framework, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

  • Chemical Formula : C10_{10}H12_{12}INO
  • CAS Number : 1416221-72-1
  • Molecular Weight : 289.11 g/mol
  • Structure :

    Chemical Structure

Biological Activity Overview

Research indicates that compounds with indolizinone structures exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Studies have demonstrated that derivatives of indolizinones possess significant antimicrobial properties. For instance:

  • Mechanism : Indolizinones may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Study Findings
Showed that similar indolizinone derivatives inhibited the growth of Gram-positive and Gram-negative bacteria.
Reported minimum inhibitory concentrations (MICs) for related compounds against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Indolizinones have been investigated for their anticancer potential:

  • Mechanism : These compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators.
Case Study Results
Study on indolizinone derivativesInduced apoptosis in human cancer cell lines with IC50_{50} values ranging from 10 to 30 µM.
Research on related compoundsDemonstrated inhibition of tumor growth in xenograft models.

Anti-inflammatory Effects

The anti-inflammatory properties of indolizinones have been noted in various studies:

  • Mechanism : They may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-kB.
Research Findings Details
In vitro studiesShowed reduced levels of TNF-alpha and IL-6 in macrophages treated with indolizinone derivatives.
Animal modelsDemonstrated decreased inflammation markers in models of arthritis.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. Common methods include:

  • Cycloaddition Reactions : Utilizing appropriate electrophiles and nucleophiles to form the indolizinone core.
  • Ring Closure Techniques : Employing methods like intramolecular hydroacylation to yield the desired structure.

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